molecular formula C16H26O7S B1676789 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate CAS No. 62921-76-0

2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate

Cat. No. B1676789
CAS RN: 62921-76-0
M. Wt: 362.4 g/mol
InChI Key: CRLOMMYKVYXMLY-UHFFFAOYSA-N
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Description

“2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C16H26O7S . It has a molecular weight of 362.43844 .


Molecular Structure Analysis

The IUPAC name for this compound is 3,6,9,12-tetraoxatridec-1-yl 4-methylbenzenesulfonate . The InChI code is 1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound appears as a white to yellow powder or crystals or liquid . It has a density of 1.2±0.1 g/cm3 . The boiling point is 468.3±40.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 70.2±3.0 kJ/mol . The flash point is 237.0±27.3 °C . The index of refraction is 1.494 . The molar refractivity is 90.6±0.4 cm3 . The polar surface area is 89 Å2 . The polarizability is 35.9±0.5 10-24 cm3 . The surface tension is 40.2±3.0 dyne/cm . The molar volume is 311.4±3.0 cm3 .

Scientific Research Applications

Use in Antibody-Drug Conjugates (ADCs)

“2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate” is widely used as a linker in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the active drug is linked to a monoclonal antibody via a chemical linker. This allows the drug to specifically target and kill the cancer cells.

Ionic Liquids

This compound has been studied in the context of ionic liquids . Ionic liquids have unique properties such as low melting temperatures, low vapor pressures, wide liquid ranges, high thermal stability, tunability, high ionic conductivity, and wide electrochemical windows. They are under investigation for use in various applications such as reaction media in batteries and supercapacitors, solar and fuel cells, gating materials in field-effect transistors, electrochemical deposition of metals and semiconductors, protein extraction and crystallization, and many others .

Charge Transport and Dipolar Relaxations

Research has been conducted on the mechanisms of ionic conduction and molecular dynamics in materials like “2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate”. These studies are necessary for their optimal utilization in power sources and devices .

Low Cytotoxicity

Compared to common imidazolium-based ionic liquids, carboxylates like “2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate” exhibit significantly lower cytotoxicity . This makes them more promising alternatives for electrochemical applications from a safety perspective .

Cycling Efficiency in Lithium-Ion Batteries

Ethers, like “2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate”, are known for their remarkable cycling efficiency in lithium-ion batteries .

Glass Formation

The ease of glass formation by ionic liquids like “2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate” presents an ideal opportunity to examine the fundamental questions regarding the correlation between charge transport and dynamic glass transition as well as secondary dipolar relaxations .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The safety pictograms include GHS07 . The signal word is "Warning" .

Mechanism of Action

Target of Action

2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate is a type of linker molecule . Its primary targets are typically therapeutic agents and carrier molecules in the context of antibody-drug conjugates (ADCs) . The role of this compound is to connect the therapeutic agent to the carrier molecule, allowing the therapeutic agent to be delivered directly to the target cells .

Mode of Action

The compound interacts with its targets by forming covalent bonds . This allows the therapeutic agent to remain attached to the carrier molecule until it reaches the target site . Once at the target site, the bond can be cleaved, releasing the therapeutic agent to exert its effects .

Biochemical Pathways

The specific biochemical pathways affected by 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate would depend on the therapeutic agent that it is linked to .

Pharmacokinetics

As a linker molecule, it is expected to have minimal impact on the bioavailability of the therapeutic agent . The pharmacokinetics of the overall ADC would be more relevant, which would depend on the properties of the therapeutic agent and the carrier molecule .

Result of Action

The molecular and cellular effects of 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate are primarily related to its role as a linker . By connecting a therapeutic agent to a carrier molecule, it allows for targeted drug delivery . This can enhance the efficacy of the therapeutic agent and reduce off-target effects .

Action Environment

Environmental factors such as pH and temperature can influence the stability of the bond formed by 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate . For instance, in the acidic environment of a tumor, the bond may be more likely to be cleaved, releasing the therapeutic agent . Additionally, the compound should be stored in a dry, room temperature environment for optimal stability .

properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLOMMYKVYXMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate

CAS RN

62921-76-0
Record name 3,6,9,12-Tetraoxatridecan-1-ol, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62921-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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